6-[5-(2-ethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
Description
The exact mass of the compound this compound is 428.16305982 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-[5-(2-ethoxyphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-3-29-16-6-4-5-7-17(16)30(27,28)26-10-14-8-25(9-15(14)11-26)20-18-19(21-12-22-20)24(2)13-23-18/h4-7,12-15H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWUXCKKTFWFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the proton pump (H+/K±ATPase) . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells.
Mode of Action
This compound is a potent proton pump inhibitor. It works by selectively entering the gastric parietal cells and transforming into an active metabolite. This metabolite forms a covalent bond with the sulfhydryl group on the H+/K±ATPase enzyme, irreversibly inhibiting it. This action suppresses gastric acid secretion.
Biochemical Pathways
The inhibition of the H+/K±ATPase enzyme disrupts the gastric acid secretion pathway. This disruption leads to an increase in gastric pH, which can affect various downstream effects such as the activation of pepsinogen to pepsin, absorption of certain nutrients and drugs, and the defense against ingested pathogens.
Result of Action
The primary result of this compound’s action is the significant inhibition of gastric acid secretion. In animal models, it has been shown to dose-dependently inhibit gastric acid secretion and increase gastric pH. This can lead to relief from symptoms associated with conditions like gastric ulcers, gastritis, gastroesophageal reflux disease, and Helicobacter pylori infections.
Biological Activity
The compound 6-[5-(2-ethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure
The compound can be structurally described as follows:
- Core Structure : A purine base modified with a sulfonamide group.
- Functional Groups : Contains an ethoxybenzenesulfonyl moiety and an octahydropyrrolo structure.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of similar purine derivatives. For instance, compounds with structural similarities have shown significant antiproliferative effects against various cancer cell lines.
Case Study: Antitumor Activity
In a study evaluating the biological activity of purine derivatives, it was found that certain compounds exhibited IC50 values below 1 μM against breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The most potent compound in this series demonstrated an IC50 of 0.166 μM, indicating strong growth inhibition compared to standard treatments like paclitaxel .
2. Anti-inflammatory Properties
The sulfonamide moiety in the compound is known for its anti-inflammatory effects. Research on related benzenesulfonamide derivatives has shown promising results in reducing inflammation in animal models.
In Vivo Studies
In experiments where carrageenan-induced paw edema was measured, certain sulfonamide derivatives exhibited significant inhibition rates (up to 94.69%) at varying time points post-administration . This suggests that the incorporation of sulfonamide groups may enhance the anti-inflammatory efficacy of compounds like the one .
3. Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy. Similar benzenesulfonamide derivatives have been tested against various bacterial strains.
Antimicrobial Efficacy
In vitro studies reported minimal inhibitory concentrations (MIC) for several related compounds:
- E. coli : MIC = 6.72 mg/mL
- S. aureus : MIC = 6.63 mg/mL
These findings indicate that modifications to the sulfonamide structure can enhance antimicrobial activity against pathogenic bacteria .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | IC50/MIC Values | Reference |
|---|---|---|---|
| Compound A | Antitumor | 0.166 μM (MDA-MB-231) | |
| Compound B | Anti-inflammatory | 94.69% inhibition | |
| Compound C | Antimicrobial | 6.72 mg/mL (E. coli) |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Biological Effect |
|---|---|
| Sulfonamide group | Enhanced anti-inflammatory |
| Ethoxybenzenesulfonyl group | Increased antimicrobial activity |
| Octahydropyrrolo structure | Improved anticancer properties |
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a model for studying sulfonyl-substituted heterocycles. Its unique structure allows researchers to explore various chemical reactions including:
- Oxidation: Can be oxidized to form sulfoxides or sulfones.
- Reduction: Capable of undergoing reduction reactions to yield different derivatives.
- Substitution Reactions: Involves nucleophilic substitutions at the ethoxy group.
These properties make it a valuable building block for synthesizing more complex organic molecules.
Biology
Biologically, 6-[5-(2-ethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is investigated for its potential as a biochemical probe. Its interactions with biological targets can provide insights into cellular processes and pathways. Notably:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further studies in enzymology.
- Cellular Signaling: Its ability to interact with receptors suggests potential roles in modulating cellular signaling pathways.
Medicine
In medicinal chemistry, the compound is being explored for therapeutic applications due to its unique structural attributes:
- Anticancer Activity: Preliminary studies suggest it may exhibit cytotoxic effects against certain cancer cell lines.
- Neurological Disorders: Investigations into its neuroprotective properties indicate potential applications in treating neurodegenerative diseases.
- Infectious Diseases: Its interaction with microbial targets could lead to the development of new antimicrobial agents.
Industry
From an industrial perspective, this compound is utilized as an intermediate in the synthesis of other complex molecules. Its reactivity makes it suitable for various applications:
- Organic Synthesis: Acts as a versatile building block for creating pharmaceuticals and agrochemicals.
- Material Science: Potential applications in developing novel materials due to its unique electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
